Benzeneethanamine, 2-methoxy-N-propyl- (CAS 748132-69-6): A Comprehensive Technical Guide on Synthesis, Pharmacological Profiling, and Analytical Characterization
Benzeneethanamine, 2-methoxy-N-propyl- (CAS 748132-69-6): A Comprehensive Technical Guide on Synthesis, Pharmacological Profiling, and Analytical Characterization
As a Senior Application Scientist in medicinal chemistry, I frequently encounter novel phenethylamine derivatives that require rigorous structural and pharmacological deconstruction. Benzeneethanamine, 2-methoxy-N-propyl- (CAS 748132-69-6), also known as N-propyl-2-methoxyphenethylamine, is a highly specialized secondary amine. It belongs to the ortho-methoxy substituted, N-alkylated subclass of phenethylamines.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic workflow, and its theoretical pharmacological profile based on established structure-activity relationships (SAR) within the trace amine-associated receptor (TAAR) signaling axis.
Physicochemical Profiling
Understanding the physicochemical baseline of a molecule is critical for predicting its pharmacokinetic behavior, specifically its blood-brain barrier (BBB) permeability and receptor pocket binding kinetics. The addition of an N-propyl chain to the primary amine precursor significantly increases the compound's lipophilicity, while the ortho-methoxy group provides essential steric bulk that dictates its orientation within G-protein coupled receptor (GPCR) binding sites.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Benzeneethanamine, 2-methoxy-N-propyl- |
| CAS Registry Number | 1 [1] |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Topological Polar Surface Area (TPSA) | 21.3 Ų |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |
| Estimated LogP | ~2.5 |
Chemical Synthesis & Workflow
The most robust method for synthesizing N-alkylated phenethylamines is via the reductive amination of the corresponding primary amine with an aldehyde. For CAS 748132-69-6, the optimal precursors are 2-methoxyphenethylamine and propionaldehyde.
Experimental Protocol: Reductive Amination via Sodium Cyanoborohydride
This protocol is designed as a self-validating system . The strategic use of pH-dependent extractions ensures that only the target secondary amine is isolated, inherently validating the success of the reaction without requiring immediate chromatographic purification.
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Imine Formation : Dissolve 10.0 mmol of 2-methoxyphenethylamine in 30 mL of anhydrous methanol. Add 11.0 mmol of propionaldehyde.
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Causality: A slight 10% molar excess of the alkylating agent drives the equilibrium toward complete conversion of the primary amine. Methanol acts as a polar protic solvent to stabilize the iminium transition state.
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pH Adjustment : Add glacial acetic acid dropwise until the solution reaches a pH of 6.0–6.5.
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Causality: This mildly acidic environment protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the amine, while ensuring the amine is not entirely protonated (which would render it non-nucleophilic).
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Selective Reduction : In a single portion, add 15.0 mmol of sodium cyanoborohydride (NaBH₃CN). Stir at room temperature under an inert atmosphere for 24 hours.
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Causality: NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is stable at mildly acidic pH and selectively reduces the iminium ion intermediate without reducing the unreacted propionaldehyde, thereby preventing the formation of propanol side-products.
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Quenching & Acid Wash (Validation Step 1) : Quench the reaction with 10 mL of distilled water. Acidify the mixture to pH < 2 using 1M HCl, then wash with 2 x 20 mL dichloromethane (DCM).
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Causality: At pH < 2, the target secondary amine is fully protonated into a water-soluble hydrochloride salt. Unreacted aldehyde and neutral lipophilic impurities partition into the DCM layer, which is discarded.
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Freebase Extraction (Validation Step 2) : Basify the retained aqueous layer to pH > 10 using 1M NaOH. Extract the liberated freebase amine with 3 x 20 mL diethyl ether.
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Causality: Only basic amines will deprotonate at this high pH and partition into the organic ether layer, ensuring high purity of the final extract.
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Drying & Concentration : Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield 2-methoxy-N-propylbenzeneethanamine as a pale oil.
Fig 1. Reductive amination workflow for synthesizing 2-methoxy-N-propylbenzeneethanamine.
Pharmacological Relevance & Structure-Activity Relationship (SAR)
To understand the pharmacological potential of CAS 748132-69-6, we must analyze the structural modifications made to its parent scaffold.
The parent compound, 2-methoxyphenethylamine (2-MPEA) , is a potent full agonist of the human trace amine-associated receptor 1 (TAAR1) (EC₅₀ = 144 nM), but exhibits negligible affinity for serotonergic 5-HT₂A or 5-HT₂C receptors [2].
The Impact of N-Propylation
The addition of an N-propyl group fundamentally alters the pharmacophore:
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5-HT₂A Affinity Reduction : Extensive SAR studies on phenylalkylamines demonstrate that bulky N-alkyl substitutions (such as N-propyl or N-benzyl) generally disrupt the critical hydrogen-bonding network required for classical 5-HT₂A receptor activation, effectively eliminating psychedelic activity [5].
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TAAR1 and Monoamine Transporter (MAT) Modulation : While N-alkylation reduces serotonergic agonism, it preserves or alters binding at the intracellular TAAR1 receptor. TAAR1 is highly co-localized with monoamine transporters (MATs) such as the dopamine transporter (DAT). Agonism at TAAR1 by phenethylamine derivatives triggers a Gαs-coupled signaling cascade [4].
Mechanistic Pathway: TAAR1 Activation
Upon binding to the intracellular TAAR1 receptor, the N-alkylated phenethylamine induces a conformational shift that activates the Gαs protein. This stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates DAT. This phosphorylation event triggers the internalization (endocytosis) of DAT or reverses its transport direction, leading to monoamine efflux into the synaptic cleft [4].
Fig 2. TAAR1-mediated signaling cascade leading to DAT internalization and monoamine efflux.
Analytical Characterization
To verify the successful synthesis of CAS 748132-69-6, the following analytical benchmarks should be utilized:
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Gas Chromatography-Mass Spectrometry (GC-MS) : Utilizing electron ionization (EI), the expected molecular ion peak is
at m/z 193. Due to the rapid alpha-cleavage typical of secondary aliphatic amines, the base peak will likely appear at m/z 72, corresponding to the fragment. -
Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃) : The structural hallmarks will include a sharp singlet at ~3.8 ppm integrating to 3 protons (the ortho-methoxy group). The N-propyl chain will present as a distinct triplet at ~0.9 ppm (terminal methyl group, -CH₃), a multiplet at ~1.5 ppm (-CH₂-), and a triplet at ~2.6 ppm (N-CH₂-). The aromatic region (6.8–7.2 ppm) will exhibit a characteristic 4-proton multiplet indicative of an ortho-disubstituted benzene ring [3].
References
- Guidechem. "Benzeneethanamine, 2-methoxy-N-propyl- (9CI) 748132-69-6".
- Wikipedia. "2-Methoxyphenethylamine".
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 17157644, N-propyl-2-phenylethylamine hydrochloride". PubChem.
- Wikipedia. "Monoamine releasing agent".
- ACS Publications. "Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists". ACS Chemical Neuroscience.
